Cas no 2169044-17-9 (4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine)

4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine
- EN300-1478448
- 4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine
- 2169044-17-9
-
- インチ: 1S/C12H20N2S/c1-9(2)11-6-12(8-14-7-11)15-5-4-10(3)13/h6-10H,4-5,13H2,1-3H3
- InChIKey: DZPPUGDBWVPXDP-UHFFFAOYSA-N
- ほほえんだ: S(C1=CN=CC(=C1)C(C)C)CCC(C)N
計算された属性
- せいみつぶんしりょう: 224.13471982g/mol
- どういたいしつりょう: 224.13471982g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 64.2Ų
4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1478448-100mg |
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine |
2169044-17-9 | 100mg |
$1648.0 | 2023-09-28 | ||
Enamine | EN300-1478448-5000mg |
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine |
2169044-17-9 | 5000mg |
$5429.0 | 2023-09-28 | ||
Enamine | EN300-1478448-2500mg |
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine |
2169044-17-9 | 2500mg |
$3670.0 | 2023-09-28 | ||
Enamine | EN300-1478448-10000mg |
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine |
2169044-17-9 | 10000mg |
$8049.0 | 2023-09-28 | ||
Enamine | EN300-1478448-1.0g |
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine |
2169044-17-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1478448-1000mg |
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine |
2169044-17-9 | 1000mg |
$1872.0 | 2023-09-28 | ||
Enamine | EN300-1478448-250mg |
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine |
2169044-17-9 | 250mg |
$1723.0 | 2023-09-28 | ||
Enamine | EN300-1478448-500mg |
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine |
2169044-17-9 | 500mg |
$1797.0 | 2023-09-28 | ||
Enamine | EN300-1478448-50mg |
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine |
2169044-17-9 | 50mg |
$1573.0 | 2023-09-28 |
4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine 関連文献
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amineに関する追加情報
Introduction to 4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine (CAS No. 2169044-17-9)
4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine (CAS No. 2169044-17-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a unique structural motif comprising a pyridine ring sulfonated with a propyl-substituted butanamine moiety, exhibits promising potential in various biological and chemical applications. The intricate architecture of this molecule not only underscores its synthetic elegance but also highlights its potential as a versatile intermediate in the development of novel therapeutic agents.
The chemical structure of 4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine encompasses several key functional groups that contribute to its reactivity and biological activity. The pyridine ring, a well-known pharmacophore in drug discovery, serves as a scaffold for further derivatization, while the sulfanyl group introduces hydrophilicity and potential interactions with biological targets. The butanamine side chain adds another layer of complexity, enabling diverse modifications and functionalizations that can fine-tune the compound's properties for specific applications.
In recent years, there has been a surge in research focused on developing small molecules with enhanced biological activity and selectivity. 4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine has emerged as a compound of interest due to its structural features that align with current trends in drug design. Specifically, the presence of the pyridine-sulfanyl moiety has been associated with inhibitory effects on certain enzymes and receptors, making it a valuable candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of 4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine is its potential role as a building block for more complex drug candidates. The compound's modular design allows for strategic modifications at multiple sites, enabling chemists to tailor its pharmacokinetic and pharmacodynamic properties. This flexibility is particularly advantageous in the context of structure-based drug design, where precise control over molecular interactions is essential for achieving optimal therapeutic outcomes.
Recent advancements in computational chemistry have further accelerated the exploration of 4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amines potential applications. Molecular docking studies have revealed that this compound can interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. These findings suggest that derivatives of this molecule could serve as novel therapeutic agents for conditions such as cancer, neurodegenerative diseases, and autoimmune disorders.
The synthesis of 4-{5-(propan-2-yt)pyridin--3-y-sulfany-butan--2-amino-e (CAS No. 2169044--17--9) presents an intriguing challenge due to its complex structural features. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly effective in constructing the desired molecular framework efficiently.
From a medicinal chemistry perspective, the sulfanyl group in 4-{5-(propan--y-pyridin--3-y-sulfany-butan--2-amino-e (CAS No. 2169044--17--9) offers several advantages over other functional groups commonly used in drug design. Sulfanyl-containing compounds have been shown to exhibit enhanced solubility and bioavailability, which are critical factors for successful drug development. Additionally, the sulfanyl group can participate in hydrogen bonding interactions, further enhancing binding affinity to biological targets.
The potential applications of 4-{5-(propan-y-pyridin--3-y-sulfany-butan--2-amino-e (CAS No. 2169044--17--9) extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. The unique structural features of this compound make it a promising candidate for developing novel pesticides or specialty chemicals with tailored properties.
In conclusion, 4-{5-(propan-y-pyridin--3-y-sulfany-butan--2-amino-e (CAS No. 2169044--17--9) represents an exciting frontier in chemical biology and drug discovery Its intricate structure, coupled with its diverse potential applications, positions it as a compound worthy of further investigation by researchers across multiple disciplines.
2169044-17-9 (4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine) 関連製品
- 887896-98-2(N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-4-tert-butylbenzamide)
- 1805615-52-4(2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol)
- 1526400-41-8(3-amino-5H,6H,7H,8H,9H-cyclohepta[c]pyridine-4-carboxylic acid)
- 64068-76-4(2-Bromo-1-(4-octylphenyl)-ethanone)
- 955257-15-5(N'-(2,4-difluorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylethanediamide)
- 2034518-96-0(3-{1-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)
- 2198093-15-9(2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine)
- 161862-09-5(3-amino-1-(piperidin-1-yl)propan-1-one)
- 857493-98-2(2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-3-(propan-2-yloxy)propylacetamide)
- 2034585-92-5(N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide)



